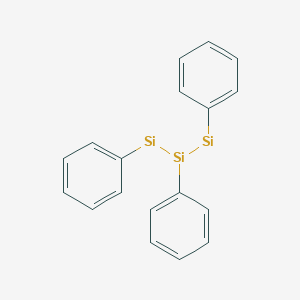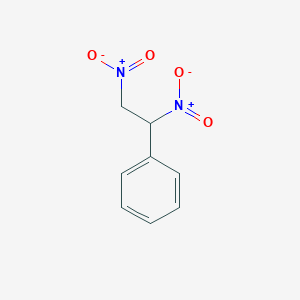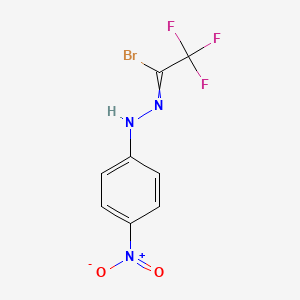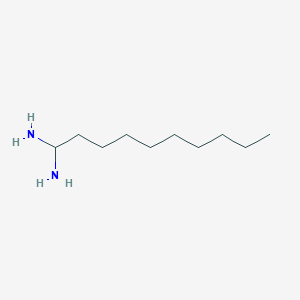
Methyl 24-hydroxytetracosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 24-hydroxytetracosanoate is a chemical compound with the molecular formula C25H50O3. It is an ester derived from tetracosanoic acid, also known as lignoceric acid, and methanol. This compound is characterized by the presence of a hydroxyl group at the 24th carbon position of the tetracosanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 24-hydroxytetracosanoate can be synthesized through the esterification of 24-hydroxytetracosanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 24-hydroxytetracosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 24-oxotetracosanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 24-hydroxytetracosanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 24-oxotetracosanoate
Reduction: 24-hydroxytetracosanol
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Methyl 24-hydroxytetracosanoate has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of long-chain fatty acid esters and their derivatives.
Biology: The compound is used in the study of lipid metabolism and the role of hydroxylated fatty acids in biological systems.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of methyl 24-hydroxytetracosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group at the 24th carbon position allows for specific interactions with enzymes, influencing the compound’s biological activity. The ester group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxytetracosanoate: Similar in structure but with the hydroxyl group at the 2nd carbon position.
Methyl lignocerate: The ester of tetracosanoic acid without the hydroxyl group.
Uniqueness
Methyl 24-hydroxytetracosanoate is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with enzymes and lipid membranes, differentiating it from other hydroxylated and non-hydroxylated long-chain fatty acid esters.
Propiedades
Número CAS |
37477-30-8 |
|---|---|
Fórmula molecular |
C25H50O3 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
methyl 24-hydroxytetracosanoate |
InChI |
InChI=1S/C25H50O3/c1-28-25(27)23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26/h26H,2-24H2,1H3 |
Clave InChI |
NCWSJQBNRVEQAI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)




![4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14667155.png)

![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)

![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)


